3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a pyrimidinone core, and a sulfanyl linkage to a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, using reagents like trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol (R-SH) reacts with a suitable leaving group on the pyrimidinone core.
Final Functionalization: The methylbenzyl group can be attached via a coupling reaction, such as a Friedel-Crafts alkylation, using a methylbenzyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyrimidines
Substitution: Amino or thio-substituted pyrimidinones
Scientific Research Applications
3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins . The sulfanyl group can form covalent bonds with nucleophilic residues, leading to inhibition or modulation of the target’s activity .
Comparison with Similar Compounds
Similar Compounds
2-((3-Methylbenzyl)sulfanyl)-4(3H)-pyrimidinone: Lacks the trifluoromethyl group, resulting in different physicochemical properties and biological activities.
3-Methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone:
2-((3-Methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone: Similar structure but with different substituents, leading to variations in activity and stability.
Uniqueness
3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the combination of its trifluoromethyl group, sulfanyl linkage, and pyrimidinone core. This combination imparts distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2OS/c1-9-4-3-5-10(6-9)8-21-13-18-11(14(15,16)17)7-12(20)19(13)2/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLXTXNMALHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=CC(=O)N2C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.